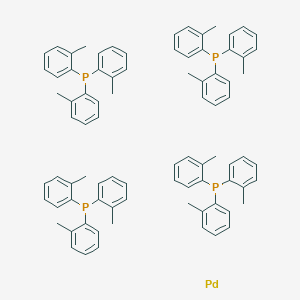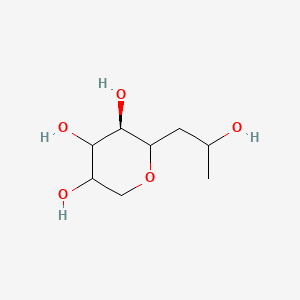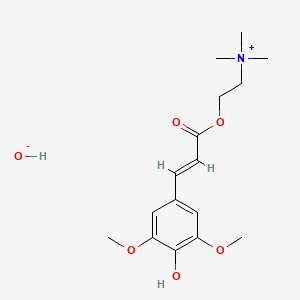
Pentafluorophenyl 4-(pyren-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorophenyl 4-(pyren-1-yl)butanoate is a chemical compound that combines the properties of pentafluorophenyl and pyrene moieties. The compound is known for its unique structural features, which make it valuable in various scientific research applications. The presence of the pyrene group imparts fluorescence properties, while the pentafluorophenyl group enhances its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pentafluorophenyl 4-(pyren-1-yl)butanoate typically involves the esterification of 4-(pyren-1-yl)butanoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction conditions are typically mild, with the reaction being conducted at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Pentafluorophenyl 4-(pyren-1-yl)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The pyrene moiety can participate in redox reactions, although these are less common.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(pyren-1-yl)butanoic acid and pentafluorophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Nucleophilic Substitution: Substituted pyrene derivatives.
Hydrolysis: 4-(pyren-1-yl)butanoic acid and pentafluorophenol.
Wissenschaftliche Forschungsanwendungen
Pentafluorophenyl 4-(pyren-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and studies due to its pyrene moiety.
Biology: Employed in the study of biological membranes and protein interactions, leveraging its fluorescence properties.
Wirkmechanismus
The mechanism of action of pentafluorophenyl 4-(pyren-1-yl)butanoate is primarily based on its ability to interact with other molecules through its reactive pentafluorophenyl group and its fluorescent pyrene moiety. The pentafluorophenyl group can form covalent bonds with nucleophiles, while the pyrene group can engage in π-π stacking interactions and fluorescence resonance energy transfer (FRET) processes. These interactions make it a valuable tool in various biochemical and biophysical studies.
Vergleich Mit ähnlichen Verbindungen
- Pentafluorophenyl 4-(pyren-1-yl)acetate
- Pentafluorophenyl 4-(pyren-1-yl)propanoate
- Pentafluorophenyl 4-(pyren-1-yl)hexanoate
Comparison: Pentafluorophenyl 4-(pyren-1-yl)butanoate is unique due to its specific chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to its analogs with shorter or longer chains, it may exhibit different physical and chemical properties, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
143039-32-1 |
|---|---|
Molekularformel |
C26H15F5O2 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C26H15F5O2/c27-21-22(28)24(30)26(25(31)23(21)29)33-18(32)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 |
InChI-Schlüssel |
DWYJLVJQRBEWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)

![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)

![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)



![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)




![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)
